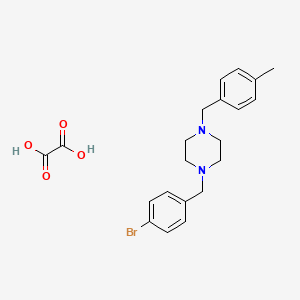![molecular formula C12H11NOS3 B4927783 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)
2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one, also known as AMT, is a thiazole derivative that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one involves the selective release of serotonin in the brain. This is achieved through the inhibition of serotonin reuptake transporters, which are responsible for removing serotonin from the synaptic cleft. By inhibiting these transporters, this compound increases the levels of serotonin in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. These include analgesic, anti-inflammatory, and anticonvulsant properties, as well as effects on serotonin levels in the brain. These effects make this compound a promising candidate for the development of new drugs for the treatment of pain, inflammation, epilepsy, and mood disorders.
実験室実験の利点と制限
One advantage of using 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments is that it has well-established synthesis methods and has been extensively studied in the literature. This makes it a readily available and reliable compound for use in research. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. One area of interest is the development of new thiazole derivatives based on the structure of this compound. These derivatives may have improved pharmacological properties compared to this compound and could be used as new drugs for a variety of conditions.
Another area of interest is the investigation of the long-term effects of this compound on serotonin levels in the brain. This could help to determine the safety and efficacy of using this compound as a treatment for mood disorders.
Finally, there is a need for further research into the biochemical and physiological effects of this compound. This could help to identify new therapeutic applications for this compound and could lead to the development of new drugs for a variety of conditions.
Conclusion:
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential applications in scientific research. Its well-established synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for the development of new drugs and treatments.
合成法
The synthesis of 2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with allyl mercaptan and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
科学的研究の応用
2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. This has led to investigations into the use of this compound as a potential treatment for depression and anxiety disorders.
In pharmacology, this compound has been found to have a variety of effects on the body, including analgesic, anti-inflammatory, and anticonvulsant properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.
In medicinal chemistry, this compound has been used as a starting point for the development of new thiazole derivatives with potential therapeutic applications. This has led to the discovery of several compounds with improved pharmacological properties compared to this compound.
特性
IUPAC Name |
(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS3/c1-3-5-16-12-13-9(11(14)17-12)7-10-8(2)4-6-15-10/h3-4,6-7H,1,5H2,2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEYLUCHFDVPIB-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)


![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)

![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)

![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![1-(4-methoxyphenyl)-3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-propanone trifluoroacetate](/img/structure/B4927788.png)
![5-methyl-2-phenyl-4-(2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4927794.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4927801.png)